2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone
Description
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-1-(1-ethylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H10ClNO/c1-2-10-5-3-4-7(10)8(11)6-9/h3-5H,2,6H2,1H3 |
InChI Key |
FDKVYMNCKXQSEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-ethyl-1H-pyrrol-2-yl)ethanone. One common method is to react 1-(1-ethyl-1H-pyrrol-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(1-ethyl-1H-pyrrol-2-yl)ethanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the chloroacetyl moiety undergoes nucleophilic displacement under basic conditions. Key reactions include:
Reagents and Conditions:
-
Ammonia/Amines: Reacts with ammonia or primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C to form amides.
-
Thiols: Thiols in the presence of K₂CO₃ yield thioether derivatives.
-
Alkoxides: Sodium methoxide in methanol substitutes chlorine with methoxy groups.
Example Reaction:
Table 1: Substitution Reaction Outcomes
| Nucleophile | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| NH₃ | Acetamide derivative | 78 | DMF, 70°C, 6h | |
| CH₃SH | Thioether analog | 65 | K₂CO₃, DMSO, 50°C | |
| NaOCH₃ | Methoxy-substituted ketone | 82 | MeOH, reflux |
Oxidation Reactions
The ketone group is susceptible to oxidation, forming carboxylic acids or diketones depending on conditions:
Reagents and Conditions:
-
KMnO₄/H₂SO₄: Oxidizes the acetyl group to a carboxylic acid.
-
CrO₃/AcOH: Mild oxidation preserves the pyrrole ring while converting the ketone to a diketone.
Example Reaction:
Table 2: Oxidation Reaction Data
| Oxidizing Agent | Product | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| KMnO₄ | Carboxylic acid derivative | 80°C | 4h | 70 | |
| CrO₃ | Diketone analog | 25°C | 12h | 55 |
Reduction Reactions
The carbonyl group is reduced to secondary alcohols or alkanes under controlled conditions:
Reagents and Conditions:
-
NaBH₄/MeOH: Selective reduction to alcohol without affecting the pyrrole ring.
-
LiAlH₄/THF: Aggressive reduction may lead to over-reduction to hydrocarbons.
Example Reaction:
Table 3: Reduction Reaction Outcomes
| Reducing Agent | Product | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | Secondary alcohol | Methanol | 85 | |
| LiAlH₄ | Hydrocarbon (over-reduction) | THF | 40 |
Ring Functionalization Reactions
The ethyl-substituted pyrrole ring participates in electrophilic substitution:
Reagents and Conditions:
-
Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the pyrrole.
-
Halogenation: NCS or Br₂ adds halogens selectively to the ring .
Example Reaction:
Key Data:
Scientific Research Applications
The applications of 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone are not detailed within the provided search results. However, the search results do provide information on similar compounds and their applications, which can be used to infer the potential applications of this compound.
Here's what can be gathered from the search results:
Scientific Research Applications
- As a Building Block: Similar compounds are used as building blocks for synthesizing bioactive molecules with potential therapeutic properties.
- Intermediate in Organic Synthesis: It serves as an intermediate in creating complex organic molecules and natural products.
- Materials Science: Pyrrole derivatives are used in developing conductive polymers and advanced materials with unique electronic properties.
Applications of Similar Compounds
- 1-(5-Chloro-1H-pyrrol-2-yl)ethanone:
- It is used as an intermediate in synthesizing more complex organic molecules.
- It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- It is explored as a building block for developing pharmaceutical compounds.
- It is utilized in producing specialty chemicals and materials with specific properties.
- Pyrrole derivatives: Research indicates that compounds containing pyrrole structures exhibit significant anticancer properties and have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Potential Reactivity
- The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction reactions can convert the carbonyl group to an alcohol.
Comparison with Similar Compounds
- 2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is unique due to the presence of the methoxy-ethyl group, which imparts distinct physicochemical properties such as increased solubility and enhanced reactivity.
- 1-(1H-pyrrol-2-yl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
- 2-Acetylpyrrole: It has a similar structure but without the chlorine atom, leading to different reactivity and applications.
- 2-Chloro-1-(1H-pyrrol-1-yl)ethanone: It has a chlorine atom at a different position, resulting in distinct chemical properties and reactivity.
Biological Activity
- Antimicrobial Activity: 1-(5-chloro-1H-pyrrol-2-yl)ethanone exhibits significant antimicrobial properties and has demonstrated efficacy against a range of bacterial strains.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Structural Analogues with Varying N-Substituents
a) 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone (CAS RN: 23694-02-2)
- Molecular Formula: C₈H₈ClNO (MW: 169.61 g/mol)
- Key Differences : Replaces the ethyl group with a methyl substituent at the pyrrole nitrogen.
- However, the lower molecular weight may decrease lipophilicity compared to the ethyl analog, affecting membrane permeability in biological systems .
b) 2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS RN: 852840-44-9)
- Molecular Formula: C₁₇H₁₈ClNO (MW: 287.78 g/mol)
- Key Differences : Features a bulky dihydroindenyl group at the pyrrole nitrogen and additional methyl groups at C2 and C3.
- Implications : The indenyl substituent introduces steric bulk and aromaticity, which may stabilize the molecule but reduce solubility in polar solvents. The increased molecular weight could also slow diffusion rates in catalytic reactions .
Analogues with Modified Ring Systems
a) 2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
- Structure : A fused pyrrolopyridine ring replaces the simple pyrrole.
- However, the additional nitrogen atom may increase polarity and hydrogen-bonding capacity .
b) 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone
- Structure: Incorporates a sulfur-containing tetrahydrothienopyridine ring.
- This structural motif is seen in platelet inhibitors like clopidogrel, suggesting possible pharmacological relevance .
Biological Activity
2-Chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, alongside its mechanisms of action and applications in scientific research.
The chemical structure of this compound (CAS No: 23694-41-9) is characterized by the presence of a chloro group and a pyrrole ring. Its molecular formula is , which imparts unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds containing pyrrole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that pyrrole derivatives can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrrole compounds have been reported between 3.12 to 12.5 μg/mL for Gram-positive bacteria, suggesting that this compound may possess similar activity due to structural similarities with other active pyrrole derivatives .
Antiviral Properties
The antiviral potential of this compound has been explored in various studies. The compound's ability to inhibit viral replication may be attributed to its interaction with viral proteins or host cell receptors, although specific mechanisms remain under investigation .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties, particularly against rapidly dividing cancer cell lines. For example, related compounds have shown preferential suppression of growth in A549 lung cancer cells compared to non-tumor fibroblasts . The exact pathways through which this compound exerts its effects are still being elucidated.
The mechanism of action for this compound likely involves interactions with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with amino acid residues in proteins, potentially inhibiting enzymatic activity . Additionally, the compound may undergo bioreduction processes that generate reactive intermediates capable of interacting with cellular components .
Research Applications
The compound is being investigated for various applications in scientific research:
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.
- Medicinal Chemistry : Its potential as a pharmacophore in drug design and development is being explored.
- Biological Studies : Ongoing studies focus on its interactions with biological macromolecules and overall bioactivity .
Case Studies
Several case studies highlight the biological activity of pyrrole derivatives similar to this compound:
Q & A
Q. What are the established synthetic routes for 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The compound is synthesized via Friedel-Crafts acylation or alkylation reactions . For example, analogous chloroethanones are prepared by reacting pyrrole derivatives with 2-chloroacetyl chloride in a biphasic system (dichloromethane and aqueous NaOH) at 0°C . Key parameters include:
- Temperature control : Low temperatures (0–5°C) minimize side reactions.
- Solvent system : Biphasic mixtures (e.g., dichloromethane/water) enhance reaction efficiency.
- Catalysts : Potassium iodide (KI) accelerates alkylation in acetone with K₂CO₃ at 60°C .
Yields typically range from 44–78%, with purity confirmed via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR : The ethyl group on the pyrrole nitrogen appears as a triplet (δ ~1.3–1.5 ppm for CH₃) and quartet (δ ~3.8–4.0 ppm for CH₂). The carbonyl (C=O) resonates at δ ~195–205 ppm in ¹³C NMR .
- LC/MS : The molecular ion peak [M+H]⁺ aligns with the molecular weight (e.g., m/z 171.6 for C₈H₁₁ClNO) .
- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-Cl stretch at ~550–750 cm⁻¹ .
Q. What purification methods are recommended, and how does the compound’s solubility influence these choices?
Methodological Answer:
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) resolves polar byproducts .
- Recrystallization : Use solvents like acetone or ethanol, leveraging the compound’s moderate solubility (~50 mg/mL in acetone) .
- HPLC : Semi-preparative C18 columns (acetonitrile/water) achieve >99% purity for biological assays .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize byproduct formation during synthesis?
Methodological Answer:
- Biphasic systems : Reduce hydrolysis of 2-chloroacetyl chloride by maintaining pH >10 with aqueous NaOH .
- Catalyst screening : KI enhances nucleophilic substitution in alkylation steps, reducing halogenated impurities .
- Reaction monitoring : Real-time HPLC tracks intermediates (e.g., unreacted starting material at Rₜ = 4.2 min) .
Q. What computational methods are used to predict the compound’s reactivity, and how do electronic effects of substituents influence this?
Methodological Answer:
- DFT calculations : Analyze electron density maps to predict electrophilic attack sites on the pyrrole ring. The ethyl group’s inductive effect slightly deactivates the ring, directing substitution to the 3-position .
- Molecular docking : Simulate interactions with biological targets (e.g., HDAC enzymes) to guide derivatization .
Q. How does the compound’s crystal structure inform its reactivity, and what challenges exist in crystallographic analysis?
Methodological Answer:
- X-ray crystallography : SHELX programs refine structures, revealing bond angles (e.g., C-Cl bond length ~1.79 Å) critical for steric interactions .
- Challenges : Low melting points (<100°C) complicate crystal growth. Use cryocooling (100 K) and twinning corrections in SHELXL for high-resolution data (<0.8 Å) .
Q. What strategies address discrepancies in reported biological activities across studies?
Methodological Answer:
Q. How can researchers design biocatalytic reductions of this compound, considering pH and ionic strength effects?
Methodological Answer:
- Buffer optimization : Phosphate buffer (pH 7.6) maximizes yield (56%) in Acinetobacter sp.-mediated reductions. Ionic strength (0.05–0.2 M) has minimal impact on enantioselectivity (>99.9% ee) .
- Substrate engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance reducibility, as shown in analogous ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
